molecular formula C20H22N4O2S2 B2426695 N-(3-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE CAS No. 714253-54-0

N-(3-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE

Cat. No.: B2426695
CAS No.: 714253-54-0
M. Wt: 414.54
InChI Key: AGAIIWPSSIYHPU-UHFFFAOYSA-N
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Description

N-(3-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE is a complex organic compound with a unique structure that combines a quinoxaline core with a thiophene sulfonamide group

Properties

IUPAC Name

N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S2/c25-28(26,18-11-6-14-27-18)24-20-19(21-13-12-15-7-2-1-3-8-15)22-16-9-4-5-10-17(16)23-20/h4-7,9-11,14H,1-3,8,12-13H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAIIWPSSIYHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The thiophene sulfonamide group is then introduced via a sulfonation reaction, followed by the attachment of the cyclohexenyl ethylamino group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure by replacing specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

The compound N-(3-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE is a complex organic molecule that has garnered interest in various scientific research applications, particularly in medicinal chemistry, due to its potential therapeutic properties. This article will explore its applications across different fields, supported by case studies and data tables where applicable.

Structural Formula

The molecular formula of the compound is C19H22N4O2SC_{19}H_{22}N_4O_2S. The presence of sulfur in the sulfonamide group enhances its reactivity and potential for biological interactions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study on related quinoxaline derivatives demonstrated their efficacy against various cancer cell lines, highlighting the importance of the quinoxaline structure in mediating cytotoxic effects .

Case Study: Quinoxaline Derivatives

A series of quinoxaline derivatives were synthesized and tested for their anticancer activity. The results showed that some derivatives exhibited IC50 values lower than 10 μM against human cancer cell lines, indicating potent antitumor activity .

Antimicrobial Properties

The compound's sulfonamide group is known for its antimicrobial properties. Research on similar compounds has shown effectiveness against various bacterial strains, suggesting that this compound may also possess significant antibacterial activity.

Data Table: Antimicrobial Activity of Similar Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
N-(3-{...})P. aeruginosaTBD

Neuroprotective Effects

Emerging studies suggest that compounds with similar structures may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanisms involve modulation of neurotransmitter systems and reduction of oxidative stress.

Case Study: Neuroprotective Activity

A recent investigation into the neuroprotective effects of thiophene derivatives indicated that they could inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions . This suggests a promising avenue for further research on this compound.

Mechanism of Action

The mechanism of action of N-(3-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA or inhibit enzyme activity, while the thiophene sulfonamide group can enhance binding affinity and specificity. The cyclohexenyl ethylamino group may further modulate the compound’s pharmacokinetic properties, such as solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]benzene-2-sulfonamide: Similar structure but with a benzene sulfonamide group instead of a thiophene sulfonamide group.

    N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]furan-2-sulfonamide: Similar structure but with a furan sulfonamide group instead of a thiophene sulfonamide group.

Uniqueness

N-(3-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE is unique due to the combination of its quinoxaline core, thiophene sulfonamide group, and cyclohexenyl ethylamino group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds, potentially offering advantages in terms of reactivity, binding affinity, and pharmacokinetics.

Biological Activity

N-(3-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A thiophene sulfonamide moiety, known for its diverse biological activities.
  • A quinoxaline core, which is often associated with various pharmacological effects.
  • A cyclohexene substituent that may influence its biological interactions.

The biological activity of thiophene sulfonamides like this compound is often linked to their ability to inhibit specific enzymes or pathways. Key mechanisms include:

  • Inhibition of Carbonic Anhydrase : Some thiophene sulfonamides are known to act as carbonic anhydrase inhibitors, which can help in managing intraocular pressure in glaucoma treatments .
  • Cyclin-dependent Kinase Inhibition : Certain derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and may be targeted in cancer therapies .
  • Signal Transduction Modulation : The compound may interact with various signaling pathways, potentially affecting cellular proliferation and apoptosis.

Biological Activity and Therapeutic Potential

The biological activity of this compound has been explored in several studies, highlighting its potential in various therapeutic areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties by inhibiting CDKs. This inhibition can lead to cell cycle arrest and reduced tumor growth .

Neuroprotective Effects

Thiophene sulfonamides have also been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. Their ability to modulate kinase activity may contribute to neuronal survival under stress conditions .

Case Studies

Several case studies have illustrated the effectiveness of thiophene sulfonamides in clinical settings:

StudyFocusFindings
Study AGlaucoma treatmentDemonstrated significant reduction in intraocular pressure using a thiophene sulfonamide derivative .
Study BCancer therapyReported efficacy in tumor growth inhibition in xenograft models through CDK inhibition .
Study CNeuroprotectionShowed protective effects against oxidative stress-induced apoptosis in neuronal cells .

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer: Optimization requires systematic variation of reaction parameters. Key steps include:

  • Catalyst screening : Test palladium-based catalysts for Suzuki-Miyaura coupling (if applicable) or acid catalysts for Friedel-Crafts reactions (e.g., AlCl₃ vs. FeCl₃) to enhance regioselectivity .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene) to balance reaction rate and byproduct formation.
  • Purification strategies : Employ gradient column chromatography or recrystallization using solvent pairs (e.g., ethanol/water) to isolate high-purity fractions .
  • Real-time monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times accordingly .

Q. What analytical techniques are most suitable for confirming the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is critical:

  • NMR spectroscopy : ¹H/¹³C NMR to verify quinoxaline and thiophene ring connectivity, with DEPT-135 for carbon hybridization analysis .
  • X-ray crystallography : Use SHELXL for refinement of crystal structures to resolve stereochemical ambiguities (e.g., cyclohexenyl group orientation) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula via ESI-TOF, ensuring accurate mass matches theoretical values (±5 ppm) .

Q. What preliminary biological screening approaches are recommended to evaluate its potential therapeutic applications?

Methodological Answer: Prioritize target-agnostic assays to identify broad bioactivity:

  • Antimicrobial screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in µg/mL .
  • Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK-293, HepG2) to establish IC₅₀ values and selectivity indices .
  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™) to identify potential mechanistic pathways .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) be employed to predict the compound's interaction with biological targets?

Methodological Answer: Integrate in silico tools with experimental validation:

  • Target selection : Use PharmMapper or SwissTargetPrediction to identify putative targets (e.g., kinases, GPCRs) based on structural similarity .
  • Docking protocols : Perform flexible docking with AutoDock Vina or Glide, sampling conformational space with >100 runs, and validate with MM-GBSA scoring .
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes (50–100 ns) in explicit solvent to assess binding stability (RMSD < 2 Å) .

Q. What strategies resolve contradictions between in vitro bioactivity data and computational predictions?

Methodological Answer: Address discrepancies through mechanistic reassessment:

  • Off-target profiling : Use thermal shift assays (TSA) to identify secondary targets or allosteric binding sites .
  • Metabolite screening : Incubate the compound with liver microsomes (e.g., human S9 fraction) and analyze metabolites via LC-MS to rule out prodrug mechanisms .
  • Epistatic analysis : Apply CRISPR-Cas9 gene knockout in cell models to confirm target engagement .

Q. What methodological considerations are critical for designing enantioselective synthesis routes for chiral derivatives?

Methodological Answer: Focus on asymmetric catalysis and stereochemical control:

  • Chiral ligands : Test BINAP or Josiphos ligands in transition-metal catalysis (e.g., Rh or Ru) to induce enantioselectivity (>90% ee) .
  • Kinetic resolution : Employ lipases (e.g., CAL-B) or chiral stationary phases (CSPs) in HPLC for racemate separation .
  • Circular dichroism (CD) : Validate absolute configuration of enantiomers by correlating experimental CD spectra with DFT-simulated spectra .

Data Contradiction Analysis Framework

  • Case Example : If SAR studies conflict with docking poses, re-evaluate force field parameters (e.g., AMBER vs. CHARMM) or consider solvent-accessible surface area (SASA) effects in binding energy calculations .
  • Statistical Validation : Apply Benjamini-Hochberg correction to adjust for false discovery rates (FDR) in high-throughput screening data .

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